molecular formula C29H24N4O2 B11131634 (4Z)-5-methyl-2-phenyl-4-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-methyl-2-phenyl-4-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11131634
M. Wt: 460.5 g/mol
InChI Key: XNJKDGVNGNJWIB-DIBXZPPDSA-N
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Description

(4Z)-3-METHYL-1-PHENYL-4-({1-PHENYL-3-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-METHYL-1-PHENYL-4-({1-PHENYL-3-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of various substituents through reactions such as alkylation, acylation, and condensation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound has shown potential in modulating biological pathways. It is studied for its interactions with enzymes and receptors, which could lead to the development of new therapeutic agents.

Medicine

In medicine, the compound is investigated for its pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (4Z)-3-METHYL-1-PHENYL-4-({1-PHENYL-3-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. The compound’s structure allows it to bind to active sites on proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-3-METHYL-1-PHENYL-4-({1-PHENYL-3-[4-(METHOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
  • (4Z)-3-METHYL-1-PHENYL-4-({1-PHENYL-3-[4-(ETHOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Uniqueness

The uniqueness of (4Z)-3-METHYL-1-PHENYL-4-({1-PHENYL-3-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific substituents, which confer distinct chemical and biological properties. These differences can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H24N4O2

Molecular Weight

460.5 g/mol

IUPAC Name

(4Z)-5-methyl-2-phenyl-4-[[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]methylidene]pyrazol-3-one

InChI

InChI=1S/C29H24N4O2/c1-3-18-35-26-16-14-22(15-17-26)28-23(20-32(31-28)24-10-6-4-7-11-24)19-27-21(2)30-33(29(27)34)25-12-8-5-9-13-25/h3-17,19-20H,1,18H2,2H3/b27-19-

InChI Key

XNJKDGVNGNJWIB-DIBXZPPDSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CN(N=C2C3=CC=C(C=C3)OCC=C)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CN(N=C2C3=CC=C(C=C3)OCC=C)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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